molecular formula C10H8N2O2 B12848645 Methyl 2,7-naphthyridine-4-carboxylate

Methyl 2,7-naphthyridine-4-carboxylate

Cat. No.: B12848645
M. Wt: 188.18 g/mol
InChI Key: MJXZWMCGKLVJAM-UHFFFAOYSA-N
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Description

Methyl 2,7-naphthyridine-4-carboxylate is a heterocyclic organic compound belonging to the naphthyridine family, characterized by a fused bicyclic structure containing two nitrogen atoms. This ester derivative is notable for its presence in natural alkaloids and its synthetic utility in medicinal chemistry. Structurally, it consists of a naphthyridine core substituted with a methyl ester group at position 4, which significantly influences its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2,7-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXZWMCGKLVJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN=CC2=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-naphthyridine-4-carboxylate typically involves the reaction of 2,7-naphthyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:

    Starting Material: 2,7-naphthyridine-4-carboxylic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The naphthyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Naphthyridine-4-carboxylic acid derivatives

    Reduction: Naphthyridine-4-methanol

    Substitution: Various substituted naphthyridine derivatives

Scientific Research Applications

Methyl 2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Features:

  • Natural Occurrence: Identified in plant species such as Strychnos cocculoides and Neoneuclea zeylanica, where it exists as neozeylanicine (methyl 1-methyl-2,7-naphthyridine-4-carboxylate) .
  • Synthetic Relevance : Often synthesized via primary routes involving condensation and cyclization reactions, similar to other naphthyridine derivatives .

Comparison with Structurally Similar Compounds

Methyl-Substituted 2,7-Naphthyridine Esters

Compound Name Substituents Molecular Formula Molecular Weight Source/Application
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate (Neozeylanicine) 1-CH₃, 4-CO₂Me C₁₁H₁₀N₂O₂ 202.21 g/mol Strychnos cocculoides
Methyl 5-methyl-2,7-naphthyridine-4-carboxylate 5-CH₃, 4-CO₂Me C₁₁H₁₀N₂O₂ 202.21 g/mol Strychnos cocculoides
Methyl 2,7-naphthyridine-4-carboxylate (Parent compound) 4-CO₂Me C₁₀H₈N₂O₂ 188.18 g/mol Synthetic/Alkaloid precursor

Key Observations :

  • Steric Effects : Methyl groups at positions 1 or 5 reduce reactivity compared to the parent compound due to steric hindrance, impacting interactions with biological targets .
  • Natural Abundance : Neozeylanicine and its 5-methyl analogue are exclusive to specific plant species, suggesting evolutionary specialization in biosynthesis .

Oxygenated 2,7-Naphthyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Source/Application
Jasminine (Methyl 8-methyl-6-oxo-5,6,7,8-tetrahydro-2,7-naphthyridin-4-carboxylate) 8-CH₃, 6-O, 4-CO₂Me C₁₂H₁₄N₂O₃ 234.25 g/mol Oleaceae species
Dihydrojasminine 8-CH₃, 6-O, 4-CO₂Me (hexahydro core) C₁₂H₁₆N₂O₃ 236.27 g/mol Oleaceae species

Key Observations :

  • Hydrogenation Effects : Dihydrojasminine’s saturated core enhances stability but reduces aromaticity, altering binding affinity compared to jasminine .
  • Biological Activity : Both compounds exhibit moderate acetylcholinesterase inhibition, attributed to the oxo group at position 6 .

1,8-Naphthyridine Analogues

Compound Name Substituents Molecular Formula Molecular Weight Source/Application
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 4-O, 3-CO₂Et C₁₁H₁₀N₂O₃ 218.21 g/mol Synthetic/Pharmacological studies
1-Benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 1-Bn, 4-O, 3-COOH C₁₆H₁₂N₂O₃ 280.28 g/mol Antihistaminic activity

Key Observations :

  • Structural Divergence : The 1,8-naphthyridine scaffold differs in nitrogen atom positioning, leading to distinct electronic properties and bioactivity profiles compared to 2,7-naphthyridines .
  • Pharmacological Potential: 1,8-Naphthyridine derivatives demonstrate superior antihistaminic activity (IC₅₀: 0.8–1.2 µM) due to enhanced hydrogen bonding with histamine receptors .

Q & A

Q. What are the primary synthetic routes for Methyl 2,7-naphthyridine-4-carboxylate, and how can its purity and structural integrity be validated?

Methodological Answer: this compound can be synthesized via two main approaches:

Primary Chemical Synthesis : Cyclization and esterification reactions, as described in Brown’s work on naphthyridine derivatives .

Natural Product Isolation : Extracted from plant species such as Strychnos cocculoides and Neoneuclea zeylanica using chromatographic techniques .

Q. Validation Techniques :

  • Purity : High-performance liquid chromatography (HPLC) and mass spectrometry (MS), as outlined in analytical workflows for heterocyclic compounds .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (using SHELX programs for refinement) .

Q. Which analytical techniques are recommended for characterizing the physicochemical properties of this compound?

Methodological Answer:

  • Polarity and Solubility : Measure cLogP (octanol-water partition coefficient) and polar surface area using computational tools or experimental partitioning assays .
  • Hydrogen Bonding : Quantify H-acceptors and H-donors via molecular modeling or spectroscopic analysis .
  • Stability : Conduct accelerated stability studies under varying temperatures and humidity, monitored by HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can crystallographic data from SHELX programs resolve structural contradictions in this compound derivatives?

Methodological Answer: Discrepancies between spectroscopic data (e.g., NMR) and crystallographic models can arise due to dynamic conformations or crystal packing effects. SHELX programs enable high-resolution refinement of X-ray data to:

  • Validate Bond Lengths/Angles : Compare experimental values with density functional theory (DFT)-optimized structures.
  • Identify Tautomeric Forms : Resolve ambiguities in protonation states or keto-enol equilibria .
  • Address Twinning or Disorder : Use SHELXL’s twin refinement tools for challenging crystals .

Q. Example Workflow :

Collect high-resolution X-ray data.

Refine using SHELXL with restraints for bond geometry.

Cross-validate with NMR NOE (nuclear Overhauser effect) data to confirm solution-state conformation.

Q. What experimental design considerations are critical for evaluating the biological activity of this compound analogs?

Methodological Answer:

  • Target Selection : Prioritize analogs based on structural similarity to bioactive alkaloids (e.g., tetrahydro-8-methyl-6-oxo-2,7-naphthyridine derivatives) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements.
    • Metabolic Stability : Incubate compounds with liver microsomes and quantify degradation via LC-MS .
  • Pharmacokinetic Profiling : Measure logP, plasma protein binding, and permeability (e.g., Caco-2 cell assays) to predict bioavailability .

Q. Key Pitfalls to Avoid :

  • Solvent Interference : Use inert solvents (e.g., DMSO) at <0.1% concentration to avoid false positives.
  • Redox Artifacts : Include control experiments with antioxidants (e.g., ascorbic acid) to rule out nonspecific redox effects.

Q. How can researchers address contradictions in spectroscopic data during structural elucidation of synthetic intermediates?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic equilibria. A systematic approach includes:

Multi-Technique Cross-Validation :

  • NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC) .
  • MS/MS Fragmentation : Confirm molecular ions and fragmentation pathways.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Crystallographic Refinement : Resolve ambiguities in stereochemistry via SHELXL .

Case Study :
A synthetic intermediate of this compound showed conflicting NOESY correlations. X-ray data refined with SHELXL revealed a minor tautomer (<10% population), which NMR could not resolve due to signal averaging .

Q. What methodological strategies are recommended for isolating this compound from natural sources?

Methodological Answer:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) under reflux to maximize yield .
  • Chromatography :
    • Normal-Phase HPLC : Separate isomers using silica columns and hexane-ethyl acetate gradients.
    • Countercurrent Chromatography (CCC) : Ideal for heat-sensitive compounds .
  • Validation : Compare isolated compound’s NMR and MS data with synthetic standards .

Q. Challenges :

  • Low Abundance : Enrich via solid-phase extraction (SPE) before chromatography.
  • Matrix Interference : Pre-treat plant extracts with activated charcoal to remove pigments.

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